2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone
Description
2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone (CAS: 337910-03-9) is a fluorinated heterocyclic compound featuring a unique azetidine (four-membered nitrogen-containing ring) core substituted with a hydroxyl group and a pyridin-2-yl moiety. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol and a purity of 97% . This compound is commercially available in quantities ranging from 100 mg to 250 mg, making it suitable for research applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-hydroxy-3-pyridin-2-ylazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7/h1-4,17H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRYYJCNXQSCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-33-2 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-[3-hydroxy-3-(2-pyridinyl)-1-azetidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone typically involves the reaction of a trifluoroacetyl compound with a pyridinyl-substituted azetidine. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the hydroxyl and pyridinyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, ring systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural and Commercial Features of Analogs
Key Comparative Insights
Azetidine vs. The hydroxyl group enables hydrogen bonding, a feature absent in non-hydroxylated analogs like 2,2-Difluoro-1-(pyridin-2-yl)ethanone .
Substituent Effects :
- Trifluoroethyl groups enhance electrophilicity of the ketone, critical in nucleophilic addition reactions. Difluoro analogs (e.g., CAS 1060802-41-6) exhibit weaker electron withdrawal .
- Halogenated pyridines (e.g., 3-fluoro in CAS 131747-62-1, 6-chloro in CAS 1356086-78-6) modify electronic density, influencing binding in biological targets .
Positional Isomerism :
- Pyridin-2-yl vs. pyridin-3-yl substitution (e.g., CAS 1588441-22-8) alters nitrogen positioning, affecting coordination with metal catalysts or biological receptors .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., CAS 1588441-22-8) improve aqueous solubility, a property absent in the neutral target compound .
Research and Application Implications
- Medicinal Chemistry : The hydroxylated azetidine in the target compound may improve binding to enzymes or receptors via hydrogen bonding, a trait exploited in protease inhibitor design .
- Materials Science : Fluorinated analogs are valued for thermal stability and resistance to oxidation, with trifluoroethyl groups enhancing polymer durability .
- Synthetic Challenges : The strained azetidine ring in the target compound necessitates specialized synthetic protocols, unlike simpler pyridine-based analogs .
Biological Activity
2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone, also known by its CAS number 1415560-00-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has a molecular formula of CHClFNO and a molecular weight of approximately 282.65 g/mol. It is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its biological activity.
Research indicates that compounds containing pyridine and azetidine structures exhibit diverse pharmacological effects. The biological activity of this compound is primarily attributed to:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis .
- Antioxidant Properties : The compound may possess significant antioxidant capabilities as indicated by preliminary studies using assays like DPPH and FRAP .
- CNS Activity : Given the structural features of the compound, it may interact with central nervous system targets, potentially offering neuroprotective effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA and M. tuberculosis | |
| Antioxidant | Strong activity in DPPH and FRAP assays | |
| CNS Interaction | Potential neuroprotective effects |
Case Studies
Several studies have investigated the biological effects of similar compounds to infer the potential activity of this compound.
- Antimicrobial Efficacy : A study evaluating pyridine derivatives found that certain compounds exhibited MIC values as low as 0.5 μg/mL against resistant strains of M. tuberculosis, suggesting that modifications in the azetidine structure could enhance efficacy .
- Neuroprotection : In a model assessing neuroprotective agents, compounds structurally similar to this compound showed promise in reducing oxidative stress in neuronal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
